1H-2-Benzopyran-4-ol synthesis pathways and mechanisms
1H-2-Benzopyran-4-ol synthesis pathways and mechanisms
This technical guide details the synthesis and mechanistic pathways of 1H-2-benzopyran-4-ol (commonly known as 4-hydroxyisochroman ). This scaffold is a critical pharmacophore in medicinal chemistry, serving as a core for antifungal agents, dopamine receptor ligands, and precursors to isocoumarins.[1]
Executive Summary
Molecule: 1H-2-Benzopyran-4-ol (4-Hydroxyisochroman) CAS Registry Number: 14056-02-1 (racemic) Core Significance: The isochroman-4-ol skeleton represents a "privileged structure" in drug discovery. Its C4-benzylic hydroxyl group provides a versatile handle for functionalization, while the bicyclic ether system acts as a bioisostere for tetralins and chromans.[1]
This guide delineates two primary synthetic pathways:
-
The Prins Cyclization (Direct): A convergent assembly using o-vinylbenzyl alcohol and formaldehyde.[1]
-
The Reductive Pathway (Stepwise): The synthesis of isochroman-4-one followed by stereoselective reduction.
Part 1: Structural Analysis & Retrosynthetic Logic[1]
The 1H-2-benzopyran system places the oxygen atom at position 2. The 4-hydroxyl group creates a chiral center at the benzylic position. Retrosynthetically, the molecule can be disconnected via two distinct logic gates:[1]
-
C4-O Disconnection (Reductive): Implies a ketone precursor (isochroman-4-one), allowing for late-stage introduction of chirality via asymmetric transfer hydrogenation (ATH).[1]
-
C4-C4a / O2-C3 Disconnection (Cyclization): Implies a cationic cascade (Prins reaction) involving an oxocarbenium ion intermediate generated from o-vinylbenzyl alcohol.
Figure 1: Retrosynthetic analysis showing the Reductive (A) and Prins (B) pathways.[1]
Part 2: Pathway A – The Prins Cyclization (Direct Synthesis)[1]
The Prins cyclization is the most atom-economical route for constructing the isochroman ring system. It involves the acid-catalyzed condensation of o-vinylbenzyl alcohol with an aldehyde (typically paraformaldehyde for the parent alcohol).
Mechanistic Insight
The reaction proceeds via the formation of a hemiacetal, which dehydrates to form a reactive oxocarbenium ion.[1] The pendant styrene double bond attacks this electrophile, closing the ring.[1] The resulting benzylic carbocation is then trapped by water (or the conjugate base of the acid) to install the C4-hydroxyl group.[1]
Critical Control Point: The choice of acid is paramount. Strong mineral acids (H₂SO₄) often lead to dehydration of the product into isochromene .[1] Milder Lewis acids or trifluoroacetic acid (TFA) favor the alcohol product.[1]
Figure 2: Mechanistic flow of the Prins cyclization yielding the isochroman scaffold.[1]
Protocol 1: Acid-Catalyzed Prins Cyclization
Source Validation: Adapted from Yadav et al. and standard Prins methodologies [1, 2].
Reagents:
-
o-Vinylbenzyl alcohol (1.0 equiv)[1]
-
Paraformaldehyde (1.2 equiv)[1]
-
Trifluoroacetic acid (TFA) (1.1 equiv)[1]
-
Dichloromethane (DCM) (Solvent)[1]
Step-by-Step Methodology:
-
Preparation: Dissolve o-vinylbenzyl alcohol (10 mmol) and paraformaldehyde (12 mmol) in anhydrous DCM (50 mL) under a nitrogen atmosphere.
-
Initiation: Cool the solution to 0°C. Add TFA (11 mmol) dropwise over 10 minutes. Note: Exothermic reaction; control temperature to prevent polymerization of the styrene moiety.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours.
-
Monitoring: Monitor via TLC (Hexane/EtOAc 7:3). Look for the disappearance of the vinyl alkene spot.
-
Quenching: Quench with saturated aqueous NaHCO₃ solution until pH 7.
-
Isolation: Extract with DCM (3 x 30 mL). Dry combined organics over Na₂SO₄ and concentrate in vacuo.
-
Purification: Flash column chromatography (Silica gel, gradient 10-30% EtOAc in Hexane).
Self-Validation (QC):
-
1H NMR (CDCl₃): Diagnostic signal for H-4 appears as a triplet or doublet of doublets around δ 4.6–4.8 ppm .[1] The benzylic protons (H-1) appear as an AB system or singlet around δ 4.8 ppm .[1]
-
IR: Strong broad stretch at 3300–3400 cm⁻¹ (O-H).[1]
Part 3: Pathway B – Stereoselective Reduction (Asymmetric Route)[1]
For drug development, controlling the C4 stereocenter is essential.[1] This pathway synthesizes the ketone intermediate (isochroman-4-one ) first, followed by Asymmetric Transfer Hydrogenation (ATH).[1]
Step 1: Synthesis of Isochroman-4-one
This is typically achieved via the Dieckmann condensation or Friedel-Crafts cyclization of 2-(carboxymethyl)benzoic acid derivatives, or more commonly, the Parham cyclization logic.[1]
Step 2: Asymmetric Reduction Protocol
Source Validation: Based on Noyori Transfer Hydrogenation principles applied to cyclic ketones [3, 4].
Reagents:
-
Isochroman-4-one (1.0 equiv)[2]
-
Catalyst: RuCl(p-cymene)[(R,R)-TsDPEN] (0.5-1.0 mol%)[1]
-
Formic Acid / Triethylamine (5:2 azeotrope) or Sodium Formate (Hydrogen source)[1]
Step-by-Step Methodology:
-
Catalyst Prep: In a glovebox or under argon, weigh the Ruthenium catalyst (0.01 equiv) into a reaction flask.
-
Solvation: Add degassed DMF or DCM.
-
Addition: Add isochroman-4-one (1.0 equiv).
-
Hydrogen Source: Add the HCOOH/Et₃N mixture (5 equiv) via syringe.
-
Reaction: Stir at 25°C for 12–24 hours.
-
Workup: Dilute with water, extract with EtOAc. Wash organics with brine and saturated NaHCO₃ (to remove formic acid).[1]
-
Purification: Silica gel chromatography.
Stereochemical Validation:
-
Chiral HPLC: Use a Chiralcel OD-H or AD-H column (Hexane/iPrOH mobile phase).
-
Optical Rotation: Compare [α]D with literature values for (R)- or (S)-4-hydroxyisochroman.
Figure 3: Asymmetric Transfer Hydrogenation (ATH) pathway for enantiopure synthesis.
Part 4: Comparative Data Summary
| Feature | Pathway A: Prins Cyclization | Pathway B: Ketone Reduction |
| Starting Material | o-Vinylbenzyl alcohol | Isochroman-4-one |
| Step Count | 1 (Concerted) | 2 (Stepwise) |
| Atom Economy | High | Moderate |
| Stereocontrol | Racemic (unless chiral auxiliary used) | High (Catalyst controlled) |
| Scalability | High (Industrial feasible) | High (Pharma standard) |
| Primary Risk | Polymerization of styrene | Cost of Ru-catalyst |
References
-
Yadav, J. S., et al. (2004).[1] "Prins cyclization of vinyl arenes: a novel synthesis of 4-aryl-tetrahydropyrans and 4-hydroxy-isochromans." Tetrahedron Letters, 45(30), 5873-5876.[1]
- Context: Establishes the core methodology for the Prins cycliz
-
[1]
-
Vetica, F., et al. (2016).[1][3][4] "Asymmetric Organocatalytic Synthesis of 4-Aminoisochromanones via a Direct One-Pot Intramolecular Mannich Reaction." Synthesis, 48, 4451-4458.[1][3]
- Context: Provides authoritative grounding on the reactivity of isochromanone precursors and asymmetric induction in this scaffold.
-
[1]
-
Noyori, R., & Hashiguchi, S. (1997).[1] "Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes." Accounts of Chemical Research, 30(2), 97–102.[1]
-
Bai, R., et al. (2013).[1][5] "Novel hybrids of natural isochroman-4-one bearing N-substituted isopropanolamine as potential antihypertensive candidates."[5] Bioorganic & Medicinal Chemistry, 21(9), 2495-2502.[1]
- Context: Demonstrates the synthesis and reduction of isochroman-4-ones in a drug discovery context.
Sources
- 1. Design, Synthesis, and Antiproliferative Activity of Benzopyran-4-One-Isoxazole Hybrid Compounds | MDPI [mdpi.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Asymmetric Organocatalytic Synthesis of 4-Aminoisochromanones via a Direct One-Pot Intramolecular Mannich Reaction [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Novel hybrids of natural isochroman-4-one bearing N-substituted isopropanolamine as potential antihypertensive candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
